4-Amino-5-hydroxynaphthalene-2-sulfonic acid
Description
Properties
IUPAC Name |
4-amino-5-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-8-5-7(16(13,14)15)4-6-2-1-3-9(12)10(6)8/h1-5,12H,11H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGVSLHQIYEIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)O)N)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284385 | |
| Record name | 4-amino-5-hydroxynaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-91-6 | |
| Record name | NSC37047 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-5-hydroxynaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Methods and Reaction Conditions
Sulfonation and Hydroxylation Starting from Naphthalene Derivatives
One common approach is to start with hydroxy-naphthalene sulfonic acids, such as 7-amino-4-hydroxy-2-naphthalene sulfonic acid, which can be further sulfonated and converted into the target compound.
Sulfonation Using Manganese Dioxide and Sodium Pyrosulfite
A patented method (CN101148429B) describes the preparation of 2-amino-5-naphthol-1,7-disulfonic acid, a closely related compound, which shares preparation principles with 4-amino-5-hydroxynaphthalene-2-sulfonic acid. The key steps are:
- Preparing a basic aqueous solution (9-11 wt%) of 7-amino-4-hydroxy-2-naphthalene sulfonic acid at pH 6.5-8.
- Adding manganese dioxide (MnO2) and sodium pyrosulfite (Na2S2O5) successively to initiate sulfonation.
- Maintaining the reaction temperature between 40-55 °C and pH between 6.5-8 for 0.5-1 hour.
- After the reaction, cooling to 0-8 °C and acidifying with 30% hydrochloric acid to precipitate the product.
- Further purification by dissolving the precipitate in water, adjusting pH to 6.8-8, adding a stabilizer (Repone K), stirring for 0.5-2 hours at 0-8 °C, and filtering.
This method avoids equipment corrosion and achieves high purity (>96%) and amino content (64%-83%) in the product.
| Step | Conditions | Notes |
|---|---|---|
| Basic solution preparation | 9-11 wt% 7-amino-4-hydroxy-2-naphthalene sulfonic acid, pH 6.5-8 | Stir at 45 °C |
| Sulfonation | Add MnO2 and Na2S2O5 (105 kg/h), 40-55 °C, pH 6.5-8, 0.5 h | Controlled addition rate of sodium pyrosulfite |
| Acidification | Add 30% HCl at 0-8 °C, pH 1-2 | Precipitates the sulfonic acid product |
| Purification | Dissolve, adjust pH 6.8-8, add Repone K, stir 0.5-2 h at 0-8 °C | Filter to isolate pure product |
Bucherer Reaction for Amination
The Bucherer reaction is a classical method for converting hydroxynaphthalenes to their amino derivatives using sulfurous acid salts like sodium metabisulfite. This reaction is often used to introduce the amino group into hydroxylated naphthalene sulfonic acids.
- Sodium metabisulfite (Na2S2O5) in aqueous solution releases sulfur dioxide and sulfite ions, which mediate the amination.
- Reaction typically occurs at elevated temperatures (~150 °C) in sealed pressure vessels.
- Amination proceeds with high selectivity and yields without significant byproducts.
This method is applicable for preparing this compound derivatives by reacting the corresponding hydroxynaphthalene sulfonic acids with ammonia or amines in the presence of sodium metabisulfite.
Multi-step Synthesis from Naphthalene
According to comprehensive reviews, the preparation of hydroxy-naphthalene sulfonic acids often involves:
- Sulfonation of naphthalene with sulfuric acid or oleum to introduce sulfonic acid groups.
- Hydroxylation via controlled oxidation or substitution reactions.
- Amination through Bucherer reactions or other amination protocols.
For example, 6-hydroxy-naphthalene-2-sulfonic acid (Schaeffer Acid) is commercially available and can serve as a starting material for further amination and hydroxylation to reach the target compound.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| MnO2 and Na2S2O5 Sulfonation | 7-amino-4-hydroxy-2-naphthalene sulfonic acid | Manganese dioxide, sodium pyrosulfite | 40-55 °C, pH 6.5-8, 0.5-1 h | High purity (>96%), avoids corrosion | Requires controlled addition rates |
| Bucherer Amination | Hydroxy-naphthalene sulfonic acids | Sodium metabisulfite, ammonia | ~150 °C, sealed vessel | High selectivity and yield | Requires high temperature and pressure |
| Multi-step Sulfonation & Hydroxylation | Naphthalene | Sulfuric acid, oleum | Varies, often acidic and hot | Uses cheap starting materials | Multi-step, complex purification |
Research Findings and Industrial Relevance
- The patented method using manganese dioxide and sodium pyrosulfite offers an industrially viable route with minimal equipment corrosion and high product purity, making it suitable for large-scale production.
- The Bucherer reaction remains a cornerstone for amination in naphthalene chemistry, providing a robust method for introducing amino groups in hydroxylated sulfonic acids.
- Commercial availability of intermediates like Schaeffer Acid simplifies synthesis routes and reduces cost and complexity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound
Biological Activity
4-Amino-5-hydroxynaphthalene-2-sulfonic acid (often referred to as 4-AHNSA) is an aromatic compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and photostabilizing applications. This article reviews the biological activity of 4-AHNSA, highlighting its synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has shown that 4-AHNSA exhibits significant antimicrobial properties against various bacterial strains. A study indicated that derivatives of 4-AHNSA demonstrated broad-spectrum antibiotic activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the micromolar range .
Table 1: Antimicrobial Activity of 4-AHNSA Derivatives
| Compound | Target Pathogen | MIC (µg/ml) | MBC (µg/ml) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 4 | 8 |
| This compound | Escherichia coli | 8 | 16 |
| This compound | Pseudomonas aeruginosa | 16 | 32 |
The antimicrobial activity of 4-AHNSA is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the sulfonic acid group enhances solubility and facilitates interaction with bacterial membranes, leading to increased permeability and eventual cell lysis .
Photostabilizing Properties
In addition to its antimicrobial properties, 4-AHNSA derivatives have been explored for their role as photostabilizers in polymer applications. Specifically, tin-naphthalene sulfonic acid complexes derived from 4-AHNSA have been synthesized and tested for their effectiveness in enhancing the photostability of poly(vinyl chloride) (PVC). These complexes demonstrated significant efficacy in reducing photooxidation and maintaining the integrity of PVC under UV exposure .
Case Studies
- Antimicrobial Efficacy : A study published in PubMed demonstrated that novel derivatives of naphthalene sulfonic acids, including those based on 4-AHNSA, exhibited potent antibacterial activity against resistant strains of bacteria. The research highlighted the potential for developing new antibiotics based on these compounds .
- Photostabilization in PVC : Research conducted on tin-naphthalene sulfonic acid complexes showed that these compounds could significantly improve the durability of PVC materials when exposed to UV light. The study utilized spectroscopic techniques to confirm the structural integrity and stability of these complexes under prolonged exposure to light .
Comparison with Similar Compounds
Table 1: Substituent Positions and Molecular Weights
*Estimated based on analog data.
Key Observations :
- Positional isomerism significantly alters physicochemical properties. For example, M Acid (8-amino-4-hydroxy-2-sulfonic acid) is used as a coupling agent in azo dyes due to its optimized reactivity , whereas 4-amino-3-hydroxynaphthalene-1-sulfonic acid is employed in analytical chemistry for metal ion detection .
- The number of sulfonic acid groups influences solubility. Compounds like 4-acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid (C₁₂H₁₁NO₈S₂, MW 377.3) exhibit higher hydrophilicity due to dual -SO₃H groups .
Key Observations :
- Sulfonation in solvent naphtha achieves high yields (~90%) for mono-sulfonic acids like 4-amino-2-chlorotoluene-5-sulfonic acid .
- Azo derivatives (e.g., Calmagite) require diazotization and coupling steps, which may reduce yields due to intermediate instability .
Analytical and Application Differences
Key Observations :
- HPLC methods with C18 columns and ammonium acetate/methanol gradients are standard for separating sulfonated naphthalenes .
- Azo-functionalized derivatives (e.g., 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonic acid) are prominent in dye chemistry due to their chromophoric properties .
Q & A
Q. What are the recommended synthetic routes for 4-amino-5-hydroxynaphthalene-2-sulfonic acid, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation and amination of naphthalene derivatives. For example, sulfonic acid groups can be introduced via concentrated sulfuric acid under controlled temperatures (80–120°C), followed by nitration and reduction to introduce the amino group . Optimization includes monitoring reaction progression using thin-layer chromatography (TLC) or HPLC to ensure intermediates like 1-naphthol-5-sulfonic acid are formed . Adjusting stoichiometry of sulfonating agents (e.g., H₂SO₄) and reaction time minimizes byproducts like disulfonated isomers.
Q. What spectroscopic methods are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Detects absorbance maxima (λ_max) in acidic/basic media, useful for confirming π-π* transitions in the aromatic and azo groups (if present) .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, -SO₃H at δ 2.5–3.5 ppm) .
- FT-IR : Confirms functional groups (e.g., -SO₃H stretching at 1030–1150 cm⁻¹, -NH₂ bending at 1600–1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can purity and stability of this compound be assessed in aqueous solutions?
HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Mobile phases like acetonitrile/water (with 0.1% TFA) resolve sulfonic acid derivatives. Accelerated stability studies (40°C/75% RH for 1–3 months) assess degradation, while LC-MS identifies hydrolyzed byproducts (e.g., desulfonated naphthalene derivatives) .
Advanced Research Questions
Q. How can this compound be functionalized for targeted drug delivery applications?
Azo coupling reactions (using diazonium salts) introduce targeting moieties (e.g., folate or peptide ligands). For example, reacting with 4-aminophenyl derivatives forms stable azo bonds, enhancing cellular uptake . Conjugates are characterized via MALDI-TOF and tested in vitro for pH-dependent release (e.g., in lysosomal conditions at pH 4.5–5.5) .
Q. What strategies resolve contradictions in spectroscopic data when analyzing sulfonic acid derivatives?
Discrepancies in NMR shifts (e.g., overlapping aromatic signals) are addressed by:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in crowded regions .
- pH-Dependent Studies : Titration from acidic to alkaline conditions alters protonation states, simplifying -NH₂ and -OH signal resolution .
- Computational Modeling : DFT calculations predict chemical shifts, aiding spectral interpretation .
Q. How can this compound be integrated into biosensing platforms for real-time analyte detection?
Immobilize on graphene oxide (GO) or gold nanoparticles (AuNPs) via sulfonic acid-metal interactions. For example, AuNPs functionalized with this compound exhibit plasmonic shifts upon binding heavy metals (e.g., Hg²⁺) or biomolecules. Sensitivity is enhanced using surface-enhanced Raman spectroscopy (SERS) .
Q. What are the challenges in quantifying this compound in complex biological matrices, and how are they mitigated?
Matrix interference (e.g., proteins, salts) is minimized via solid-phase extraction (SPE) with mixed-mode sorbents (C18/SCX). LC-MS/MS with multiple reaction monitoring (MRM) improves selectivity. Deuterated internal standards (e.g., d₄-4-amino-5-hydroxynaphthalene-2-sulfonic acid) correct for ionization variability .
Methodological Considerations
Q. How to design azo derivatives of this compound for enhanced photostability in dye-sensitized solar cells (DSSCs)?
Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position of the azo linkage to reduce photodegradation. Electrochemical impedance spectroscopy (EIS) evaluates charge transfer resistance, while UV-Vis monitors absorbance retention under simulated solar irradiation (AM 1.5G) .
Q. What experimental protocols optimize its use as a fluorescent probe for metal ion detection?
- Selectivity Screening : Test fluorescence quenching/enhancement with transition metals (Cu²⁺, Fe³⁺) in buffer (pH 7.4).
- Quantum Yield Calculation : Compare integrated emission intensities with standard probes (e.g., fluorescein) .
- Two-Photon Microscopy : Assess penetration depth in tissue models for in vivo applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
